Diagnostic Sensitivity in CSF: Succinyladenosine Concentration in ADSL Deficiency vs. Healthy Controls
Succinyladenosine (S-Ado) exhibits a diagnostic concentration in CSF that is orders of magnitude higher in ADSL-deficient patients compared to healthy controls, providing unambiguous diagnostic discrimination. In a study of 26 healthy children, the mean S-Ado concentration in CSF was 1.1 ± 0.4 μmol/L as measured by reversed-phase HPLC with UV detection [1]. In contrast, ADSL-deficient patients exhibit CSF S-Ado concentrations in the range of 100–500 μmol/L [2]. This represents an approximately 90- to 450-fold increase over baseline, enabling definitive diagnosis even without genetic confirmation.
| Evidence Dimension | CSF Succinyladenosine Concentration |
|---|---|
| Target Compound Data | 100–500 μmol/L (ADSL-deficient patients) |
| Comparator Or Baseline | 1.1 ± 0.4 μmol/L (healthy children, n=26) |
| Quantified Difference | ≈ 90- to 450-fold increase |
| Conditions | Reversed-phase HPLC on C18 column with UV detection; CSF samples from children |
Why This Matters
This quantitative differentiation defines the diagnostic threshold for ADSL deficiency, making S-Ado an indispensable biomarker for clinical laboratories offering inherited metabolic disease testing panels.
- [1] Krijt J, Kmoch S, Hartmannová H, Havlícek V, Sebesta I. Identification and determination of succinyladenosine in human cerebrospinal fluid. J Chromatogr B Biomed Sci Appl. 1999 Apr 16;726(1-2):53-8. PMID: 10348170. View Source
- [2] Zikanova M, Krijt J, Skopova V, Krijt M, Baresova V, Kmoch S, et al. Screening for adenylosuccinate lyase deficiency using tandem mass spectrometry analysis of succinylpurines in neonatal dried blood spots. Clin Biochem. 2015 Jan;48(1-2):2-7. PMID: 25445730. View Source
